
(6-Chloro-2-morpholinopyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-2-morpholinopyrimidin-4-yl)methanol is a chemical compound that belongs to the class of morpholinopyrimidines This compound is characterized by the presence of a chloro group at the 6th position, a morpholine ring at the 2nd position, and a methanol group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol typically involves the following steps:
Nucleophilic Substitution: The starting material, 6-chloro-2,4-diaminopyrimidine, undergoes nucleophilic substitution with morpholine to form 6-chloro-2-morpholinopyrimidine.
Hydroxymethylation: The intermediate product is then subjected to hydroxymethylation using formaldehyde and a suitable base to introduce the methanol group at the 4th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include morpholine, formaldehyde, and bases such as sodium hydroxide or potassium carbonate.
Chemical Reactions Analysis
Types of Reactions: (6-Chloro-2-morpholinopyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(6-Chloro-2-morpholinopyrimidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to its biological effects. The compound’s chloro and morpholine groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 6-Chloro-2-methylpyrimidin-4-ol
- 6-Chloro-2,4-diaminopyrimidine
- 2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)phenol
Comparison: (6-Chloro-2-morpholinopyrimidin-4-yl)methanol is unique due to the presence of the methanol group at the 4th position, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays and offers a broader range of applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C9H12ClN3O2 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C9H12ClN3O2/c10-8-5-7(6-14)11-9(12-8)13-1-3-15-4-2-13/h5,14H,1-4,6H2 |
InChI Key |
VOHIABMELOJYOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


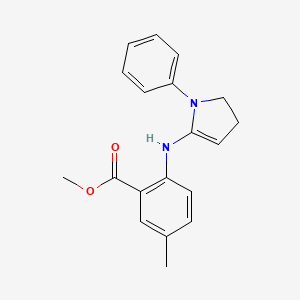
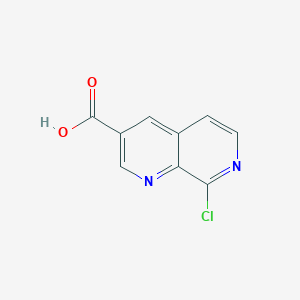
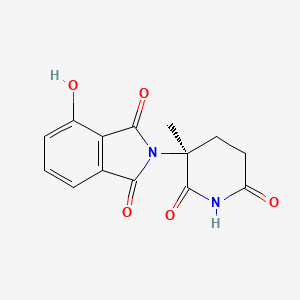


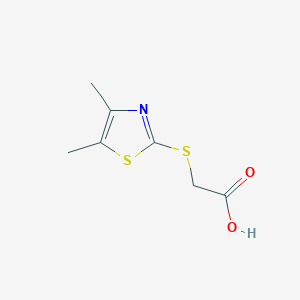
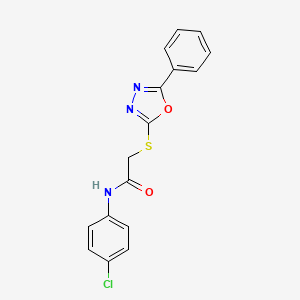
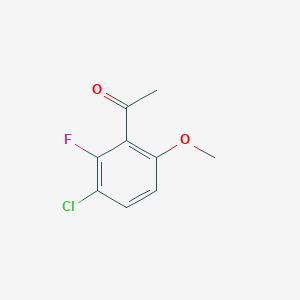
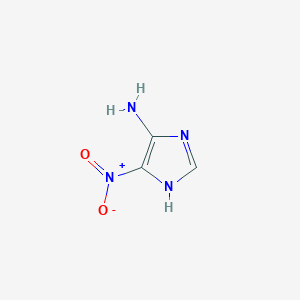

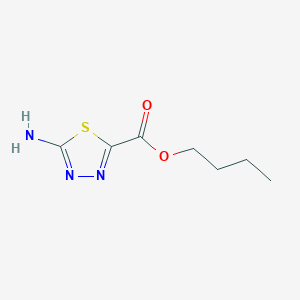
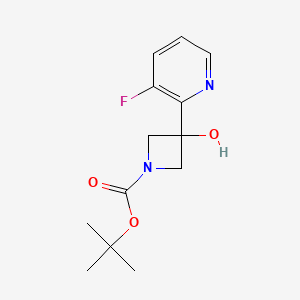
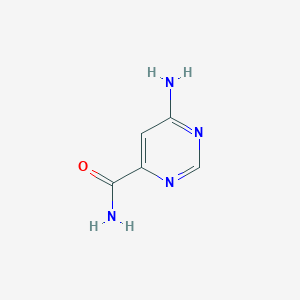
![6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B11764705.png)
